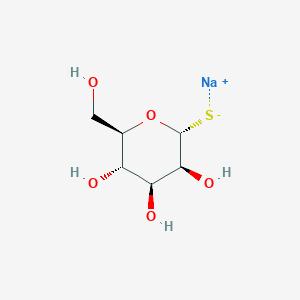
alpha-cobratoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
α-cobratoxin (alpha-elapitoxin-Nk2a) has been isolated from the venom of the Naja kaouthia cobra snake. α-cobratoxin preferentially blocks muscular and neuronal α 7/CHRNA7 nicotinic acetylcholine receptor (Kd = 55 pM). α-cobratoxin is involved in paralysis by preventing acetylcholine binding to the nAChR. This toxin has shown to cause reduction of tumor growth in mice lung cancer.
Applications De Recherche Scientifique
Molecular Dynamics and Drug Candidates
Alpha-cobratoxin has been studied in molecular dynamics simulation analysis, particularly in its interaction with phytochemical compounds. This research suggests potential applications as drug candidates against snake and scorpion venom, though experimental validation is needed (Alshammari, 2022).
Structural Analysis
The refined crystal structure of alpha-cobratoxin has been extensively studied. Key insights include the detailed arrangement of its polypeptide chain and the formation of three loops stabilized by disulfide bridges. This structural knowledge is crucial for understanding the toxin's interaction with acetylcholine receptors (Betzel et al., 1993).
Neurotoxicity Sites
Research on the modification of amino acids in alpha-cobratoxin reveals insights into its neurotoxicity and interaction with acetylcholine receptors. This study aids in understanding the molecular basis of the toxin's effects and potential therapeutic targets (Martin et al., 1983).
Solution Structure
Alpha-cobratoxin's solution structure has been determined, showing a triple-stranded beta-sheet, short helix, and turns. Such structural insights are valuable for drug design and understanding how the toxin interacts with biological receptors (Le Goas et al., 1992).
Conjugates for Visualization
Alpha-cobratoxin conjugates with CdSe quantum dots have been prepared and tested for biological activity. This innovative approach aids in specific labeling and visualization of nicotinic acetylcholine receptors in organs and tissues, showcasing a practical application in biological imaging (Utkin et al., 2017).
Binding Sites and Interactions
Studies have revealed the variability among the sites by which alpha-cobratoxin binds to acetylcholine receptors, providing deep insights into the toxin's mechanism of action and potential therapeutic interventions (Antil et al., 1999).
Analytical Detection
The detection of alpha-cobratoxin in equine plasma for doping control has been improved using nano-liquid chromatography-mass spectrometry. This advancement is significant for the field of sports medicine and pharmacology (Bailly-Chouriberry et al., 2018).
Propriétés
Numéro CAS |
769933-79-1 |
|---|---|
Nom du produit |
alpha-cobratoxin |
Formule moléculaire |
C332H520N98O101S10 |
Poids moléculaire |
7821.04 g/mol |
Apparence |
White lyophilized solidPurity rate: > 95 %AA sequence: IRCFITPDIT SKDCPNGHVC YTKTWCDAFC SIRGKRVDLG CAATCPTVKT GVDIQCCSTD NCNPFPTRKR PDisulfide bonds: Cys3-Cys20, Cys14-Cys41, Cys26-Cys30, Cys45-Cys56 and Cys57-Cys62Length (aa): 71 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



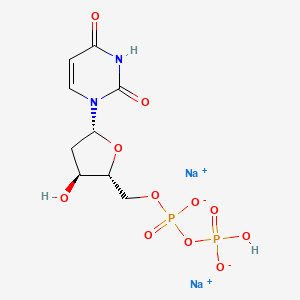

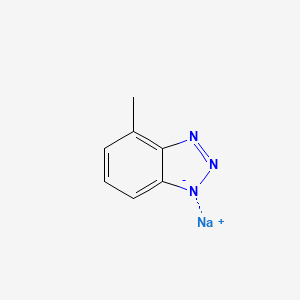
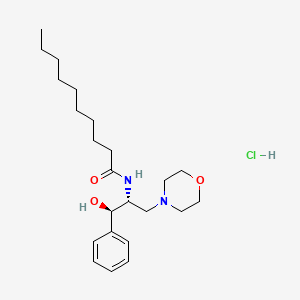
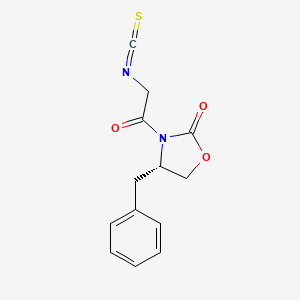


![Trisodium;[[(2R,3S,4R,5R)-5-(8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1139564.png)
